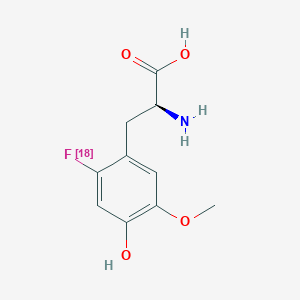

3-O-Methyl-6-fluoro-dopa

Description

Structure

3D Structure

Properties

CAS No. |

107257-16-9 |

|---|---|

Molecular Formula |

C10H12FNO4 |

Molecular Weight |

228.21 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2-(18F)fluoranyl-4-hydroxy-5-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H12FNO4/c1-16-9-3-5(2-7(12)10(14)15)6(11)4-8(9)13/h3-4,7,13H,2,12H2,1H3,(H,14,15)/t7-/m0/s1/i11-1 |

InChI Key |

KSSIQLKAPFWBCQ-HNQUSOLQSA-N |

SMILES |

COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)O |

Isomeric SMILES |

COC1=C(C=C(C(=C1)C[C@@H](C(=O)O)N)[18F])O |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)O |

Other CAS No. |

107257-16-9 |

Synonyms |

18F-30M-DOPA 3,4-dihydroxy-6-fluoro-3-O-methylphenylalanine 3-MF-dopa 3-O-methyl-6-(18F)fluoro-L-DOPA 3-O-methyl-6-fluoro-dopa 3-O-methyl-6-fluoro-dopa, (D)-isomer 3-O-methyl-6-fluoro-dopa, (L)-isomer 3-OMFD 6-fluoro-3-O-methyl-L-dopa |

Origin of Product |

United States |

Radiochemistry and Synthesis Methodologies for 3 O Methyl 6 Fluoro Dopa and Its Precursors

Radiosynthetic Routes for 3-O-Methyl-6-[18F]fluoro-L-DOPA (OMFD)

The synthesis of [18F]OMFD primarily involves the introduction of the positron-emitting fluorine-18 (B77423) (18F) isotope into a precursor molecule. The strategies for this radiofluorination can be broadly categorized into electrophilic and nucleophilic methods, each with its own set of advantages and challenges.

Development and Optimization of Precursor Molecules for Radiolabeling

The success of any radiosynthesis heavily relies on the design and availability of a suitable precursor molecule. For [18F]OMFD, precursors are typically complex organic molecules that are stable and can be regioselectively fluorinated.

One notable precursor developed for the electrophilic synthesis of [18F]OMFD is N-formyl-3-O-methyl-4-O-boc-6-trimethyl-stannyl-L-DOPA-ethyl ester . nih.goviaea.org This stannylated precursor allows for a direct and stereoselective radiofluorination via destannylation. nih.goviaea.org The protecting groups, such as the N-formyl and O-tert-butoxycarbonyl (Boc) groups, are crucial for preventing unwanted side reactions and ensuring the stability of the molecule during the labeling process. nih.goviaea.org

For nucleophilic approaches, which have gained traction due to the potential for higher specific activities, different types of precursors are required. nih.gov While specific precursors for nucleophilic OMFD synthesis are less detailed in the provided results, the general trend in the broader field of [18F]fluoroaromatic amino acid synthesis points towards precursors with good leaving groups activated for nucleophilic attack by [18F]fluoride. nih.govsnmjournals.org For instance, a study on various [18F]labeled aromatic amino acids utilized a Boc-4-Boc-3-Me-6-(SnMe3)DOPA-OtBu precursor for the synthesis of [18F]OMFD via a copper-mediated nucleophilic radiofluorodestannylation. mdpi.com

Electrophilic Fluorination Strategies for OMFD Synthesis

Electrophilic fluorination has been a conventional method for the synthesis of [18F]OMFD. This strategy involves the reaction of an electron-rich precursor with an electrophilic fluorinating agent, such as [18F]F2 gas or [18F]acetylhypofluorite (AcOF). nih.goviaea.orgosti.gov

A key example is the regioselective fluorodestannylation of the N-formyl-3-O-methyl-4-O-boc-6-trimethyl-stannyl-L-DOPA-ethyl ester precursor. nih.goviaea.org In this method, the trimethylstannyl group at the 6-position of the aromatic ring directs the electrophilic [18F]fluorine to that specific position, ensuring high regioselectivity. nih.goviaea.org This process has been demonstrated to be efficient, with a total synthesis time of about 50 minutes and a radiochemical yield of 20-25% (decay-corrected). nih.goviaea.org

Another electrophilic approach involves fluorodemercuration , where a mercurated precursor is used. osti.gov A study reported the synthesis of [18F]OMFD using a 6-mercurated precursor and [18F]acetylhypofluorite as the fluorinating agent. This method yielded the desired product with a radiochemical yield of 16.2 ± 2.1% and a high radiochemical purity of over 98%. osti.gov

While effective, electrophilic methods often result in lower specific activity due to the co-injection of carrier fluorine gas (19F2) during the production of the [18F]F2 electrophilic reagent. d-nb.info

Nucleophilic Fluorination Strategies for OMFD Synthesis

Nucleophilic fluorination methods are increasingly favored for the synthesis of radiopharmaceuticals because they typically start with no-carrier-added (NCA) [18F]fluoride, leading to products with high specific activity. nih.gov This is particularly important for tracers that bind to receptors or enzymes with low density.

A significant advancement in this area is the copper-mediated nucleophilic radiofluorination of arylstannanes . mdpi.commdpi.com This method has been successfully applied to the synthesis of [18F]OMFD. mdpi.com The process involves reacting a protected 3-O-methyl-6-(trimethylstannyl)DOPA precursor with [18F]fluoride in the presence of a copper catalyst, such as Cu(OTf)2(Py)4. mdpi.commdpi.com After deprotection, [18F]OMFD was obtained with an isolated radiochemical yield of 16%. mdpi.com Optimization of this method, including adjustments to the substrate-to-catalyst ratio and the use of additives like n-butanol to suppress side reactions, has been a key area of research. mdpi.com

The development of novel precursors and catalytic systems continues to be a major focus in improving the efficiency and applicability of nucleophilic fluorination for OMFD synthesis. nih.govsnmjournals.org

Automation and Efficiency in 3-O-Methyl-6-fluoro-dopa Radiosynthesis

For routine clinical production of radiopharmaceuticals, automated synthesis systems are indispensable. They offer improved reproducibility, operator safety, and compliance with Good Manufacturing Practice (GMP) guidelines.

Challenges and Advances in Automated Production Systems

The automation of [18F]OMFD synthesis presents several challenges, including the complexity of multi-step reactions, the need for precise control over reaction parameters (temperature, time, reagent delivery), and the purification of the final product. nih.govd-nb.info

Despite these challenges, significant progress has been made. It has been demonstrated that devices used for the preparation of [18F]FDOPA can be adapted for the routine and reliable production of [18F]OMFD with minor modifications. nih.goviaea.org This adaptability is crucial for facilitating the broader use of [18F]OMFD.

Automated synthesis modules, such as the TRACERLab FXFN, have been successfully employed for the production of related compounds like [18F]FDOPA, showcasing the potential for automating complex radiosyntheses. osti.gov The automation of a one-pot, two-step synthesis of [18F]FDOPA has been achieved, which simplifies the process and makes it suitable for routine clinical production. osti.gov Similar principles can be, and have been, applied to the synthesis of [18F]OMFD. For instance, an automated synthesis of [18F]OMFD has been established, yielding the product in isolated radiochemical yields of 32–54% on a preparative scale. mdpi.com

Radiochemical Yield, Purity, and Specific Activity Considerations in Research Production

The quality of a radiopharmaceutical is defined by its radiochemical yield, purity, and specific activity. These parameters are critical for ensuring the accuracy and safety of PET imaging studies.

| Synthesis Method | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Specific Activity | Synthesis Time | Reference |

| Electrophilic Fluorodestannylation | 20-25% | High | --- | ~50 min | nih.goviaea.org |

| Electrophilic Fluorodemercuration | 16.2 ± 2.1% | >98% | --- | --- | osti.gov |

| Nucleophilic (Cu-mediated) | 16% (isolated) | --- | --- | --- | mdpi.com |

| Isotopic Exchange (for [18F]FDOPA) | ~22% | >96% | Higher than electrophilic | 105 min | snmjournals.orgplos.org |

Radiochemical Yield refers to the percentage of the initial radioactivity that is incorporated into the final product. For [18F]OMFD, electrophilic methods have reported decay-corrected yields of 16-25%. nih.goviaea.orgosti.gov Nucleophilic methods have shown promising isolated yields as well. mdpi.com

Radiochemical Purity is the fraction of the total radioactivity in the form of the desired radiolabeled compound. For [18F]OMFD, high radiochemical purity (often >98%) is consistently reported, which is achieved through optimized purification techniques like High-Performance Liquid Chromatography (HPLC). nih.goviaea.orgosti.gov

Specific Activity is the amount of radioactivity per unit mass of the compound (e.g., in GBq/µmol or Ci/mmol). High specific activity is a key advantage of nucleophilic synthesis routes. While specific values for [18F]OMFD are not always detailed in the search results, the underlying principle of using no-carrier-added [18F]fluoride in nucleophilic methods leads to significantly higher specific activities compared to carrier-added electrophilic methods. nih.govd-nb.info For context, a nucleophilic synthesis of the related [18F]FDOPA reported specific activities greater than or equal to 753 GBq/μmol. snmjournals.org

The synthesis time is also a critical factor due to the short half-life of fluorine-18 (approximately 110 minutes). Efficient methods with shorter synthesis times are highly desirable. The electrophilic synthesis of [18F]OMFD has been achieved in as little as 50 minutes. nih.goviaea.org

Biochemical and Metabolic Research on 3 O Methyl 6 Fluoro Dopa

In Vivo Metabolic Pathways and Enzymatic Conversion of 3-O-Methyl-6-fluoro-dopa

This compound (OMFD) is primarily recognized in biochemical research as a significant metabolite of 6-fluoro-L-dopa (F-DOPA), a widely used radiotracer in positron emission tomography (PET) for studying the dopaminergic system and for imaging certain tumors. snmmi.orgnih.govnih.gov The metabolic pathways involving OMFD are crucial for the accurate interpretation of F-DOPA PET scans.

The primary metabolic pathway for F-DOPA in dopaminergic neurons is its conversion to 6-fluorodopamine (B1211029) (FDA) through decarboxylation by the enzyme Aromatic L-amino acid Decarboxylase (AAAD). snmmi.orgsnmjournals.orgosti.gov However, this compound is not a significant substrate for AAAD. The methylation of the hydroxyl group at the 3-position of the catechol ring prevents the enzyme from recognizing OMFD and catalyzing its decarboxylation. osti.govd-nb.info Research in primate models supports the assumption that OMFD is not converted back into F-DOPA or metabolized into fluorodopamine in significant quantities within the brain. iaea.orgnih.gov This metabolic stability is a key assumption in kinetic models used to analyze F-DOPA PET data, where OMFD is treated as a contaminating metabolite that crosses the blood-brain barrier but does not enter the dopamine (B1211576) synthesis pathway. iaea.orgnih.govnih.gov

The formation of this compound from F-DOPA is catalyzed by the enzyme Catechol-O-methyltransferase (COMT). snmmi.orgnih.govresearchgate.net Consequently, inhibiting COMT is a key strategy employed in research to modulate the metabolism of F-DOPA and reduce the levels of its O-methylated metabolite, OMFD. acs.org

In both animal and human studies, the administration of COMT inhibitors prior to F-DOPA injection has been shown to significantly decrease the peripheral metabolism of F-DOPA to OMFD. nih.govneurology.org This inhibition leads to a substantial reduction in plasma concentrations of OMFD and a corresponding increase in the plasma levels and bioavailability of F-DOPA. nih.govnih.govnih.gov

Several COMT inhibitors have been studied for their effects on F-DOPA metabolism:

Tolcapone (B1682975): This inhibitor has been shown to exhibit both peripheral and central activity. researchgate.netnih.gov In studies with MPTP-induced parkinsonian monkeys, pretreatment with tolcapone led to a significant increase in plasma F-DOPA and a decrease in OMFD. nih.gov It also appeared to reduce the loss rate of the trapped tracer from the striatum, suggesting an inhibition of central COMT activity. researchgate.netnih.gov

Nitecapone (B1678951) (OR-462): This inhibitor is understood to act primarily in the periphery. researchgate.net Its administration in human subjects, including both healthy volunteers and Parkinson's disease patients, significantly reduced the metabolic conversion of F-DOPA to OMFD. nih.govneurology.org This resulted in increased F-DOPA accumulation in the striatum. nih.govneurology.org

U-0521: In studies with hooded rats, this competitive COMT inhibitor increased the persistence of F-DOPA in plasma by reducing the rate of OMFD formation. nih.gov This led to decreased levels of OMFD in the cortex, cerebellum, and striatum. nih.gov

The use of these inhibitors is critical in research settings as it enhances the signal from F-DOPA in PET imaging by reducing the confounding background signal from OMFD. nih.govnih.gov

Table 1: Effect of COMT Inhibitors on this compound (OMFD) Levels

| Inhibitor | Experimental Model | Primary Site of Action | Observed Effect on OMFD | Reference |

|---|---|---|---|---|

| Tolcapone | Rhesus Monkeys | Peripheral & Central | Significant decrease in plasma OMFD; decreased tracer loss rate in striatum | nih.gov |

| Nitecapone | Humans (PD Patients & Controls) | Peripheral | Significant reduction in the metabolic conversion rate from F-DOPA to OMFD in plasma | nih.govneurology.org |

Factors Influencing Metabolic Fate in Experimental Models and the Impact on Research Outcomes

The metabolism of this compound and its precursor F-DOPA is influenced by several factors in experimental settings, which has a direct impact on research outcomes, particularly for quantitative PET imaging.

Enzyme Inhibitors: As detailed in section 3.1.2, the most significant factor is the co-administration of enzyme inhibitors. Pre-treatment with AAAD inhibitors such as carbidopa (B1219) prevents the peripheral breakdown of F-DOPA, increasing its availability for methylation by COMT, thereby indirectly affecting OMFD levels. snmmi.orgnih.gov Direct inhibition of COMT with drugs like tolcapone or nitecapone drastically reduces OMFD formation, which is often a required step to improve the quality and quantitative accuracy of F-DOPA PET images. nih.govnih.govrichtlijnendatabase.nl

Species Differences: The pharmacokinetics of F-DOPA and OMFD can vary between species. For example, the rate of 3-O-methylation of F-DOPA was found to be more extensive than that of L-DOPA in rats. nih.gov Furthermore, the ratio of the blood-brain barrier transport rates for OMFD versus F-DOPA was found to be approximately 1 in humans, contradicting earlier assumptions based on rat studies where the ratio was different. snmjournals.org These species-specific differences are critical when translating findings from animal models to human applications.

Experimental and Disease Models: The metabolic fate can be influenced by the specific biological model used. In vitro studies have demonstrated that OMFD is transported into cells via amino acid transporters, and the uptake kinetics differ significantly between various human tumor cell lines (e.g., HT-29 colon adenocarcinoma vs. FaDu squamous cell carcinoma). snmjournals.orgsnmjournals.org This differential uptake can influence the utility of OMFD as a potential tumor imaging agent in its own right. snmjournals.orgsnmjournals.orgnih.gov In disease models, such as the MPTP model of parkinsonism in monkeys, the effects of COMT inhibition on tracer kinetics were more pronounced in the lesioned striatum compared to the normal striatum, highlighting how pathophysiology can alter metabolic responses. nih.gov

These influencing factors underscore the complexity of the system. The presence and variable concentration of OMFD can confound the interpretation of F-DOPA PET scans, as kinetic models must accurately account for the contribution of this metabolite to the total radioactivity measured in the brain. nih.govnih.gov

Membrane Transport Mechanisms of 3 O Methyl 6 Fluoro Dopa

Identification and Characterization of Amino Acid Transporter Systems Facilitating OMFD Uptake

Research has demonstrated that the uptake of OMFD into cells is primarily mediated by high-capacity, sodium-independent amino acid transport systems. In vitro studies using various cell lines, including human colon adenocarcinoma (HT-29), squamous cell carcinoma (FaDu), and immortalized rat brain endothelial (RBE4) cells, have consistently shown that OMFD transport does not rely on sodium gradients. The substitution of sodium ions with choline (B1196258) in the experimental medium did not affect the cellular uptake of OMFD, confirming its sodium-independent nature.

The primary transporters responsible for OMFD uptake belong to the L-type amino acid transporter (LAT) family. These transporters are characterized by their sodium independence and their preference for large, neutral amino acids. The L-type amino acid transporter 1 (LAT1) is of particular interest as it is often overexpressed in tumor cells to meet the high demand for essential amino acids required for proliferation.

Studies have shown that OMFD is a substrate for these high-capacity LAT systems. The uptake of OMFD in various cancer cell lines is mediated mainly by these transporters. The affinity of OMFD for the L-type transporter, as indicated by its half-saturation constant (K\U+2098), is comparable to that of other large neutral amino acids. This indicates that OMFD effectively utilizes this transport system to enter cells. The expression of LAT1 and another isoform, LAT4, has been linked to increased OMFD uptake in certain cancer models, such as poorly differentiated squamous cell head and neck carcinoma.

Table 1: Kinetic Parameters of 3-O-Methyl-6-fluoro-dopa (OMFD) Uptake in Different Cell Lines

| Cell Line | Cell Type | Vₘₐₓ (nmol/min x mg of cell protein) |

|---|---|---|

| FaDu | Squamous Cell Carcinoma | 10.6 ± 1.1 |

Data represents the maximum velocity of OMFD uptake, indicating the high capacity of the transport system in these cells.

Investigating Bidirectional Transport Across Biological Barriers, notably the Blood-Brain Barrier (BBB)

The ability of OMFD to cross the blood-brain barrier (BBB) is a key feature influencing its application in brain imaging. The BBB is a highly selective barrier that regulates the passage of substances between the bloodstream and the central nervous system. Research in both human and non-human primates has confirmed that OMFD readily crosses the BBB.

The transport of OMFD across the BBB is a bidirectional process, meaning it can move both into and out of the brain. This bidirectional movement is consistent with the function of large neutral amino acid transporters, which facilitate the exchange of amino acids across the barrier. Studies using PET after OMFD injection in humans have shown that a single, reversible compartment model is sufficient to describe the time course of radioactivity in the brain, supporting the concept of bidirectional transport. The distribution volume of OMFD in the human brain is close to unity, further indicating its ability to enter and distribute within the brain tissue. The fast release of OMFD from cells observed in vitro also supports the bidirectional nature of its transport at the cellular level.

Competitive Inhibition Studies of OMFD Transport in Cellular and Tissue Models

Competitive inhibition studies have been instrumental in identifying the specific transporters involved in OMFD uptake. These experiments involve introducing other molecules that may compete with OMFD for binding to the same transporter. A significant reduction in OMFD uptake in the presence of a competitor indicates that they share a common transport pathway.

In various cellular models, the uptake of OMFD was significantly inhibited by 2-aminobicyclo--heptane-2-carboxylic acid (BCH), a well-known and selective inhibitor of the L-type amino acid transport system. In HT-29, FaDu, and RBE4 cells, the presence of BCH decreased OMFD uptake by approximately 80% compared to controls. This strong inhibition confirms that the L-type amino acid transporter is the principal mediator of OMFD entry into these cells.

Conversely, inhibitors of other major neutral amino acid transport systems, such as α-(methylamino)isobutyric acid (MeAib) for system A and serine for system ASC, did not affect the cellular uptake of OMFD, either alone or in combination. This lack of inhibition further specifies that OMFD transport is highly selective for the L-type system.

Table 2: Effect of Competitive Inhibitors on this compound (OMFD) Uptake in Various Cell Lines

| Cell Line | Inhibitor | Concentration | % Inhibition of OMFD Uptake |

|---|---|---|---|

| HT-29 | BCH | 6 mmol/L | ~80% |

| FaDu | BCH | 6 mmol/L | ~80% |

| RBE4 | BCH | 6 mmol/L | ~80% |

| HT-29 | MeAib + Serine | - | No significant effect |

| FaDu | MeAib + Serine | - | No significant effect |

| RBE4 | MeAib + Serine | - | No significant effect |

BCH: 2-aminobicyclo--heptane-2-carboxylic acid, a specific inhibitor of L-type amino acid transporters. MeAib: α-(methylamino)isobutyric acid, an inhibitor of system A. Serine, an inhibitor of system ASC. Data is derived from in vitro studies.

Preclinical Imaging Research Applications of 3 O Methyl 6 Fluoro Dopa

Evaluation as a Radiotracer for Amino Acid Transport in Tumor Models

3-O-Methyl-6-fluoro-dopa (OMFD), a phenylalanine derivative, has been investigated as a potential positron emission tomography (PET) tracer for imaging amino acid transport in tumors. nih.govsnmjournals.org Research has focused on understanding its transport mechanism and uptake in various cancer models, suggesting its promise for visualizing the functional expression of amino acid transport systems. snmjournals.org

In vitro uptake assays have been performed on several cell lines to elucidate the transport mechanism of OMFD. nih.gov Studies utilized HT-29 (human colon adenocarcinoma), FaDu (squamous cell carcinoma), and RBE4 (immortalized rat brain endothelial) cells. nih.govsnmjournals.org Transport inhibition experiments with specific competitive inhibitors demonstrated that the uptake of OMFD in all these cell lines is primarily mediated by sodium-independent, high-capacity amino acid transport systems, particularly the L-type amino acid transporter (LAT). nih.govresearchgate.net The uptake was found to be sodium-independent, as substituting sodium ions with choline (B1196258) did not affect OMFD accumulation in the cells. snmjournals.org

Among the cell lines tested, the highest uptake of OMFD was observed in FaDu cells. nih.govsnmjournals.org This difference in uptake is attributed to varying expressions of amino acid transport proteins among different cell types. snmjournals.orgresearchgate.net

The uptake kinetics of OMFD have been compared between different tumor cell lines. In vitro studies revealed a significantly higher maximum velocity (Vmax) of OMFD uptake in FaDu cells compared to HT-29 cells, indicating a more active transport system in the squamous cell carcinoma line. snmjournals.orgresearchgate.net Specifically, the Vmax in FaDu cells was found to be approximately six-fold higher than in HT-29 cells. snmjournals.org

Interactive Table: In Vitro OMFD Uptake Kinetics

| Cell Line | Tumor Type | Vmax (nmol/min · mg of cell protein) | Key Finding |

| FaDu | Squamous Cell Carcinoma | 10.6 ± 1.1 | Significantly higher uptake compared to HT-29. researchgate.net |

| HT-29 | Human Colon Adenocarcinoma | ~1.8 (Calculated) | Lower uptake capacity. snmjournals.orgresearchgate.net |

In vivo studies using mouse xenograft models mirrored these findings. Mice bearing FaDu or HT-29 tumors were investigated using PET scans after OMFD administration. nih.gov The highest accumulation of radioactivity was observed in the tumors and the pancreas in both models. nih.gov Consistent with the in vitro data, the uptake was substantially higher in the FaDu tumors. nih.gov

Interactive Table: In Vivo OMFD Uptake in Xenograft Models

| Tumor Model | Standardized Uptake Value (SUV) |

| FaDu Xenograft | 3.07 ± 0.66 |

| HT-29 Xenograft | 1.19 ± 0.26 |

| Data from PET studies in mice. nih.gov |

These findings support the hypothesis that OMFD is a viable tracer for visualizing tumor cells, with particular potential for diagnostic imaging of poorly differentiated squamous cell carcinomas that exhibit increased LAT1 expression. researchgate.net

Contribution to Signal in 6-[18F]fluoro-L-DOPA Positron Emission Tomography (PET) Studies in Preclinical Research

The presence of radiolabeled OMFD in the brain necessitates its consideration in the kinetic modeling of FDOPA PET data. nih.gov Accurate modeling often relies on the assumption that OMFD has a homogenous distribution throughout the brain and is not significantly converted back into FDOPA. nih.govcapes.gov.br Studies in primates have largely validated this assumption, showing no selective regional accumulation of OMFD in the brain. nih.gov

However, the distribution volume (DV) of OMFD, and by extension FDOPA, is not constant. Research in rats has shown that the DV of OMFD is inversely related to the plasma concentrations of large neutral amino acids (LNAA). nih.govresearchgate.net This relationship implies that fluctuations in plasma LNAA can alter the amount of tracer that enters the brain, impacting the quantitative analysis of PET data. nih.gov A one-compartment, three-parameter model has been found adequate to describe the kinetics of OMFD. nih.govcapes.gov.br

To accurately quantify dopamine (B1211576) synthesis and storage with FDOPA PET, it is crucial to correct for the signal contribution from OMFD. mcmaster.ca This correction is pivotal for the proper quantification of dopamine metabolism. mcmaster.ca

Methodological approaches often involve:

Arterial Plasma Sampling: Measuring the concentration of FDOPA and its radiolabeled metabolites, like OMFD, in arterial blood over time. This provides an accurate input function for kinetic models.

Compartmental Modeling: Using mathematical models that describe the transport and metabolism of both FDOPA and OMFD. Studies in humans and nonhuman primates have shown that while OMFD distribution is largely uniform, there can be small but significant regional differences in its kinetics, which may complicate corrections that assume identical handling across all brain regions. mcmaster.canih.gov Pre-treatment with carbidopa (B1219), an inhibitor of the enzyme that converts FDOPA to dopamine peripherally, increases the plasma levels of both FDOPA and OMFD, further emphasizing the need for accurate metabolite correction. snmjournals.org

Analytical Methodologies for the Quantitative Determination of 3 O Methyl 6 Fluoro Dopa

Chromatographic Separation Techniques for Biological Samples (Plasma, Tissue)

The accurate quantification of 3-O-Methyl-6-fluoro-dopa (3-OMFD) in complex biological matrices such as plasma and tissue necessitates robust chromatographic separation. High-performance liquid chromatography (HPLC) is the predominant technique employed for this purpose, effectively isolating the analyte from its parent compound, 6-fluoro-dopa (6-FDOPA), and other endogenous substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

The development of HPLC methods for 3-OMFD is largely based on established procedures for its non-fluorinated analog, 3-O-methyldopa (3-OMD), and the parent compound, L-dopa. nih.govsemanticscholar.orgresearchgate.net These methods typically utilize reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A common setup involves a C18 or C8 stationary phase column. nih.govsemanticscholar.org The mobile phase is generally an aqueous buffer, often phosphate-based, mixed with an organic modifier like methanol (B129727) or acetonitrile (B52724) to facilitate the elution of the analytes. nih.govsemanticscholar.orgresearchgate.net For instance, a method for the simultaneous analysis of L-dopa and 3-OMD uses a mobile phase consisting of methanol and a pH 2.88 phosphate (B84403) buffer (8:92, v/v) with a C18 column. nih.govresearchgate.net Another established method for 3-OMD employs a mobile phase of water and methanol (85:15, v/v) containing 0.05% formic acid, which is compatible with mass spectrometry detection. semanticscholar.org

Validation of these methods is crucial to ensure their reliability for research purposes. Key validation parameters include linearity, precision, accuracy, and sensitivity (limit of detection and quantification). For a similar HPLC method quantifying 3-OMD, good linearity was achieved over a concentration range of 200-10,000 ng/mL. nih.govresearchgate.net The precision is assessed by the relative standard deviation (R.S.D.%), which should ideally be low, with reported values under 5.64% being considered satisfactory. nih.govresearchgate.net Accuracy is often determined by recovery studies, with values greater than 90% indicating an efficient method. nih.govresearchgate.net

| Parameter | Typical Conditions and Performance | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 or C8 | nih.govsemanticscholar.orgresearchgate.net |

| Mobile Phase | Methanol/Acetonitrile and aqueous phosphate or formate (B1220265) buffer | nih.govsemanticscholar.orgresearchgate.net |

| Example Mobile Phase Composition | Methanol and pH 2.88 phosphate buffer (8:92, v/v) | nih.govresearchgate.net |

| Linearity Range (for 3-OMD) | 200 - 10,000 ng/mL | nih.govresearchgate.net |

| Accuracy (Recovery for 3-OMD) | >90% | nih.govresearchgate.net |

| Precision (R.S.D.% for 3-OMD) | <5.64% | nih.govresearchgate.net |

Specialized Extraction Methods for Metabolite Isolation (e.g., batch-contact alumina-extraction)

Prior to chromatographic analysis, 3-OMFD must be extracted from the biological matrix. This sample preparation step is critical for removing interfering substances, such as proteins, and for concentrating the analyte.

Batch-Contact Alumina (B75360) Extraction: This technique is a well-established method for selectively isolating catechols and related compounds from biological fluids. nih.govresearchgate.net The principle relies on the specific adsorption of compounds with a catechol group (two adjacent hydroxyl groups on a benzene (B151609) ring) onto acid-washed alumina at a basic pH, typically around 8.6. researchgate.net The adsorbed compounds are then eluted with a small volume of acid. researchgate.net While 3-OMFD is an O-methylated metabolite and not a true catechol, this method is still relevant as it is used to separate it from its parent compound, 6-FDOPA. In a typical workflow, a plasma sample would be treated with alumina to bind 6-FDOPA and other catechols, leaving 3-OMFD in the supernatant for subsequent analysis. This separation is pivotal in positron emission tomography (PET) studies to distinguish the metabolite's contribution to the total signal.

Protein Precipitation: A simpler and more common method for plasma sample preparation is protein precipitation. semanticscholar.org This involves adding an acid, such as perchloric acid, to the plasma sample. semanticscholar.org The acid denatures and precipitates the proteins, which can then be removed by centrifugation. This method is rapid and effective, yielding extraction efficiencies higher than 94% for related compounds like 3-OMD. nih.govresearchgate.net

Solid-Phase Extraction (SPE): Another technique involves the use of specialized cartridges, such as Oasis HLB, for solid-phase extraction. This method provides a more thorough cleanup than simple protein precipitation and can be optimized for high recovery rates, often exceeding 96% for related analytes. nih.gov

Spectrometric and Radiometric Detection Methods for Accurate Quantification

Following chromatographic separation, a sensitive and specific detector is required for quantification. The choice of detector largely depends on whether the 3-OMFD molecule is radiolabeled.

Radiometric Detection: In the context of PET imaging research, 3-O-methyl-6-[¹⁸F]fluoro-dopa is the molecule of interest. Its quantification is inherently radiometric. Following HPLC separation of plasma samples, the eluent is passed through a radioactivity detector, which measures the positron-emitting ¹⁸F isotope. nih.gov This allows for the precise measurement of the concentration of ¹⁸F-labeled 3-OMFD over time, which is essential for the kinetic modeling of PET data. mcmaster.ca The radiochemical purity of the sample can be determined by integrating the radioactivity associated with the corresponding HPLC peak. nih.gov

Spectrometric and Electrochemical Detection: For non-radiolabeled 3-OMFD or for methods requiring orthogonal detection, mass spectrometry (MS) and electrochemical detection (ED) are employed.

HPLC-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for quantitative analysis. semanticscholar.org The analyte is separated by HPLC and then ionized and fragmented in the mass spectrometer. A specific precursor-to-product ion transition is monitored (Multiple Reaction Monitoring or MRM), providing excellent selectivity. For the non-fluorinated analog 3-OMD, a monitored fragmentation transition of m/z 212.0 → m/z 166.0 has been used. semanticscholar.org

Electrochemical Detection (ED): This technique is well-suited for electroactive compounds like 3-OMFD. After separation by HPLC, the analyte flows past an electrode set at a specific potential. The oxidation of the analyte generates a measurable electrical current that is proportional to its concentration. nih.govresearchgate.net This method offers high sensitivity, with reported detection limits in the picogram range for similar compounds. nih.gov

Development and Validation of Quantitative Assays for Research Purposes

The development of a quantitative assay for 3-OMFD for research purposes requires rigorous validation to ensure that the results are accurate and reproducible. The validation process assesses several key performance characteristics according to established guidelines.

The assay must demonstrate:

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the parent drug, other metabolites, and endogenous matrix components.

Linearity: The assay should produce results that are directly proportional to the concentration of the analyte in samples within a given range. For an HPLC-MS/MS method for 3-OMD, linearity was established in the range of 50–4000 ng/mL. semanticscholar.org

Accuracy: The closeness of the determined value to the nominal or known true value. It is often expressed as percent recovery, with values between 90% and 110% being desirable. nih.govresearchgate.net

Precision: The closeness of agreement among a series of measurements. It is reported as the relative standard deviation (R.S.D.%) and should be low, for example, below 5.64% as reported for a 3-OMD assay. nih.govresearchgate.net

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For a sensitive HPLC-MS/MS assay for 3-OMD, the LOQ was established at 50 ng/mL, which was adequate for pharmacokinetic studies. semanticscholar.org

Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. Studies have shown that catecholamine standards and extracted plasma samples can be stable for at least four months when stored at -20°C. researchgate.net

| Validation Parameter | Example Performance Metric (for analogous compounds) | Reference |

|---|---|---|

| Linearity Range | 50 - 4000 ng/mL (HPLC-MS/MS) | semanticscholar.org |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL (HPLC-MS/MS) | semanticscholar.org |

| Accuracy (Recovery) | >90% (HPLC-ED) | nih.govresearchgate.net |

| Precision (R.S.D.%) | < 5.64% (HPLC-ED) | nih.govresearchgate.net |

| Analyte Stability | Stable for 4 months at -20°C | researchgate.net |

Future Research Directions and Methodological Advances

Refinement of Radiosynthetic Strategies for Enhanced Yield, Molar Activity, and Enantiomeric Purity

The production of high-quality OMFD for preclinical and clinical research necessitates optimized radiosynthetic methods. Future efforts are directed towards enhancing radiochemical yield, achieving high molar activity, and ensuring enantiomeric purity, as the biological activity resides in the L-enantiomer.

Recent advancements in the synthesis of the parent compound, 6-[18F]FDOPA, provide a roadmap for the refinement of OMFD production. Nucleophilic substitution methods have gained traction over traditional electrophilic approaches due to their potential for higher molar activities and suitability for automation. For instance, a one-pot, two-step synthesis of 6-[18F]FDOPA utilizing a copper-mediated radiofluorination of a pinacol (B44631) boronate ester precursor has been developed. nih.gov This automated method yields the final product with a high molar activity of 3799 ± 2087 Ci/mmol and a radiochemical purity exceeding 99%. nih.gov

Furthermore, enantioselective synthesis is critical. An asymmetric synthesis of 6-[18F]fluoro-L-dopa has been reported using a trimethylammonium veratraldehyde triflate precursor. This method results in a decay-corrected radiochemical yield of 23% ± 6%, with an enantiomeric purity of over 96% and a specific activity greater than 1 Ci/µmol. researchgate.netnih.gov Such strategies can be adapted and optimized for the direct synthesis of [18F]OMFD, or for the efficient methylation of high-purity 6-[18F]FDOPA.

| Method | Precursor | Radiochemical Yield (decay-corrected) | Molar Activity | Enantiomeric Purity | Synthesis Time |

|---|---|---|---|---|---|

| Nucleophilic Fluorination (Cu-mediated) | Pinacol boronate ester | 6 ± 1% | 3799 ± 2087 Ci/mmol | >99% | ~110 min |

| Asymmetric Synthesis | Trimethylammonium veratraldehyde triflate | 23 ± 6% | >1 Ci/µmol | >96% | 90 min |

Advanced Kinetic Modeling Approaches for Differentiating 3-O-Methyl-6-fluoro-dopa from Parent Tracer and other Metabolites

Current models often rely on assumptions about the distribution and kinetics of OMFD. Studies in rhesus monkeys have shown that a one-compartment, three-parameter model can adequately describe the kinetics of [18F]OMFD. nih.gov In humans, a two-compartmental, three-rate-constant model has been found sufficient to describe the time course of FDOPA and its metabolites in the striatum when the kinetics of OMFD are independently measured.

Future research will focus on developing more comprehensive and robust kinetic models. This may involve multi-compartment models that can better account for the regional heterogeneity of OMFD transport and potential demethylation back to FDOPA, although the latter is generally considered to be minimal. Advanced mathematical techniques and the integration of data from multiple imaging modalities could lead to models that provide a more accurate and reliable separation of the tracer and its metabolite signals.

Exploration of Novel Enzyme Inhibitors and their Specific Impact on OMFD Kinetics in Research

The formation of OMFD from FDOPA is catalyzed by the enzyme catechol-O-methyltransferase (COMT). The use of COMT inhibitors is a key strategy to reduce the peripheral formation of OMFD, thereby increasing the bioavailability of FDOPA to the brain and improving the quality of PET images.

The effects of established COMT inhibitors such as entacapone (B1671355) and nitecapone (B1678951) on OMFD kinetics have been well-documented. nih.govnih.gov Pre-treatment with these inhibitors significantly reduces the plasma concentration of [18F]OMFD, leading to an increased striato-occipital ratio and a higher influx constant of FDOPA into the striatum. nih.gov

Future research is directed towards the discovery and evaluation of novel COMT inhibitors with improved pharmacological profiles. The ideal inhibitor would have high potency and selectivity, a favorable safety profile, and potentially the ability to modulate central as well as peripheral COMT activity. The impact of these novel inhibitors on OMFD kinetics will need to be thoroughly investigated in preclinical and clinical studies to optimize FDOPA PET imaging protocols.

| COMT Inhibitor | Effect on Plasma [18F]OMFD | Effect on Striatal FDOPA Accumulation | Reference |

|---|---|---|---|

| Entacapone | Significantly reduced | Significant mean elevation in striato-occipital ratio | nih.gov |

| Nitecapone | Significant reduction in metabolic conversion rate | Significantly increased | nih.gov |

Investigation of this compound in Emerging Preclinical Research Models and Diverse Physiological Contexts

The utility of OMFD as a research tool extends beyond its role as a metabolite in FDOPA PET. As a radiolabeled amino acid, it has potential as a tracer for studying amino acid transport systems, particularly the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancer.

Studies in human adenocarcinoma (HT-29) and squamous cell carcinoma (FaDu) cell lines and corresponding mouse xenograft models have shown that OMFD accumulates in tumors via LAT1. snmjournals.orgnih.govresearchgate.net The uptake of [18F]OMFD was found to be higher in FaDu cells, which also showed higher expression of LAT1 and LAT4. nih.gov This suggests that OMFD could be a valuable tracer for imaging tumors with high LAT expression and for monitoring the response to therapies targeting these transporters.

The investigation of OMFD in non-human primate models has also provided valuable insights into its kinetics and distribution in the brain. nih.gov Future preclinical research should explore the use of OMFD in a wider range of disease models, including other types of cancer, neurological disorders beyond Parkinson's disease, and inflammatory conditions where amino acid transport is altered. These studies will help to further elucidate the biological roles of amino acid transporters and could lead to new diagnostic and therapeutic applications for OMFD and similar tracers.

| Preclinical Model/Context | Key Findings | Reference |

|---|---|---|

| Human tumor cell lines (HT-29, FaDu) | OMFD uptake is mediated by LAT1; higher uptake in FaDu cells correlates with higher LAT1/LAT4 expression. | nih.gov |

| Mouse tumor xenograft models | In vivo accumulation of OMFD in tumors. | nih.gov |

| Rhesus monkeys | Characterization of OMFD kinetics in the brain; validation of a one-compartment kinetic model. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.